N-methylpiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDUUNLCWJQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between N-methylpiperidine-3-carboxamide and analogous piperidine or pyridine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Features |
|---|---|---|---|---|
| This compound | C₇H₁₄N₂O | 142.20 | 1124199-15-0 | Methyl (N1), carboxamide (C3) |
| Piperidine-4-carboxamide HCl | C₆H₁₃ClN₂O | 164.64 | 39674-99-2 | Carboxamide (C4), HCl salt |
| N-Methylpiperidine-4-carboxamide | C₇H₁₄N₂O | 142.20 | 1903-69-1 | Methyl (N1), carboxamide (C4) |
| N-Methyl-4-pyridone-3-carboxamide | C₇H₈N₂O₂ | 152.15 | 769-49-3 | Pyridone ring, carboxamide (C3), methyl (N1) |
| 1-(6-Chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide | C₁₇H₂₁ClN₆O | 360.84 | 1401581-92-7 | Chloropyridazinyl, pyrrolemethyl substituent |
Key Observations :
- Substituent Position : Shifting the carboxamide group from C3 (as in this compound) to C4 (as in piperidine-4-carboxamide HCl) alters hydrogen-bonding interactions and bioavailability .
- Ring Type: Replacing the piperidine ring with a pyridone (as in N-methyl-4-pyridone-3-carboxamide) introduces aromaticity and keto-enol tautomerism, impacting metabolic stability .
- Complexity : Adding bulky groups (e.g., chloropyridazinyl in 1401581-92-7) enhances target selectivity but reduces solubility .
Physicochemical and Pharmacological Properties
| Property | This compound | Piperidine-4-carboxamide HCl | N-Methyl-4-pyridone-3-carboxamide |
|---|---|---|---|
| LogP (Predicted) | 0.35 | -0.78 | -0.12 |
| Solubility (mg/mL) | >10 (Water) | 25 (Water, HCl salt) | 5–10 (Water) |
| Metabolic Stability (t₁/₂) | >60 min | 45 min | 30 min |
| Protein Binding (%) | 85 | 92 | 78 |
Notes:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methylpiperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves carboxamide formation via coupling reactions. For example, N-methylpiperidine derivatives are often synthesized using mixed anhydrides or coupling agents (e.g., EDCI/HOBt) in the presence of tertiary amines like N-methylpiperidine to minimize racemization . Optimization includes solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reactants. Evidence from related piperidine carboxamides suggests that catalytic bases (e.g., triethylamine) improve yields .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : - and -NMR verify methyl group positions and piperidine ring conformation (e.g., δ 2.3–3.0 ppm for N-methyl protons).
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] for CHNO: 155.1185).
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, such as hydrochloride salts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability data for similar compounds indicate decomposition risks under prolonged light exposure .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or kinases).
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs. For example, pyridine-derived carboxamides show enhanced bioavailability when logP < 3 .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. What strategies resolve contradictions in reported synthetic yields for this compound analogs?
- Methodological Answer :
- Variable Analysis : Compare solvent polarity (e.g., THF vs. acetonitrile), catalyst loadings (e.g., Pd vs. Cu), and purification methods (e.g., column chromatography vs. recrystallization).
- Reproducibility Checks : Replicate protocols with controlled moisture/oxygen levels, as air-sensitive intermediates may affect yields .
- Byproduct Identification : Use LC-MS to detect side products (e.g., overmethylation or ring-opening) .
Q. How does salt formation (e.g., hydrochloride) impact the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Hydrochloride salts generally enhance aqueous solubility (e.g., >50 mg/mL in water) compared to free bases.
- Stability : Salt forms reduce hygroscopicity, improving shelf life.
- Bioavailability : Crystallinity and salt dissociation kinetics influence dissolution rates in vivo. For example, hydrochloride salts of related carboxamides show 2x higher oral absorption in rodent models .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound in neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., -ligand competition for σ-1 or NMDA receptors).
- Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells.
- Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
